![molecular formula C28H49NO8 B564775 (3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione CAS No. 102907-96-0](/img/structure/B564775.png)
(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptomyces kanamyceticus. It is primarily used to treat severe bacterial infections and tuberculosis. Kanamycin is available in oral, intravenous, and intramuscular forms .
準備方法
Synthetic Routes and Reaction Conditions
Kanamycin is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The purified product is then converted into its sulfate form for medical use .
Industrial Production Methods
In industrial settings, kanamycin production involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify kanamycin. The final product is often lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
Kanamycin undergoes several types of chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in kanamycin.
Substitution: Substitution reactions can introduce new functional groups into the kanamycin molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties. These derivatives are often evaluated for their efficacy against resistant bacterial strains .
科学的研究の応用
Kanamycin has a wide range of scientific research applications:
Chemistry: Used as a selection marker in molecular cloning and genetic engineering experiments.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Used to treat severe bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the production of genetically modified organisms and in the development of new antibiotics
作用機序
Kanamycin exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA. This leads to the incorporation of incorrect amino acids into the growing peptide chain, resulting in nonfunctional proteins and ultimately bacterial cell death .
類似化合物との比較
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Tobramycin: An aminoglycoside used to treat various bacterial infections
Uniqueness of Kanamycin
Kanamycin is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is also effective against mycobacteria, making it a valuable second-line treatment for tuberculosis .
特性
CAS番号 |
102907-96-0 |
|---|---|
分子式 |
C28H49NO8 |
分子量 |
527.699 |
IUPAC名 |
(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione |
InChI |
InChI=1S/C28H49NO8/c1-10-21-14(2)11-12-20(30)15(3)13-16(4)26(17(5)23(31)18(6)27(34)36-21)37-28-25(33)22(29(8)9)24(32)19(7)35-28/h14-19,21-22,24-26,28,32-33H,10-13H2,1-9H3/t14-,15-,16+,17+,18-,19-,21?,22+,24-,25-,26+,28+/m1/s1 |
InChIキー |
YNDYFFYPLQMGQP-RTHMMUJQSA-N |
SMILES |
CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


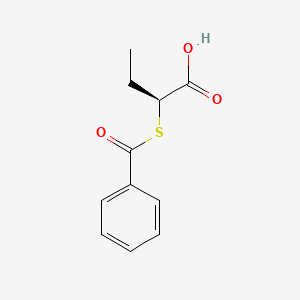
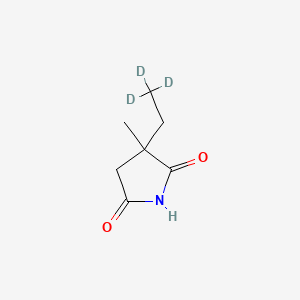
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)
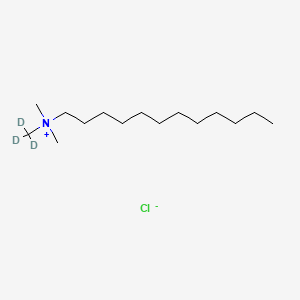
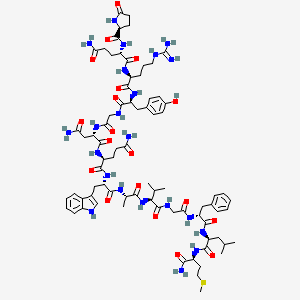
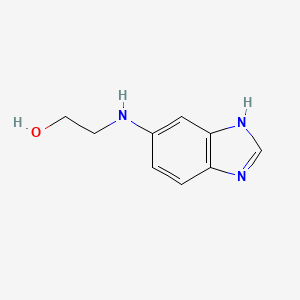

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
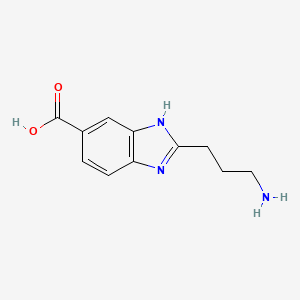
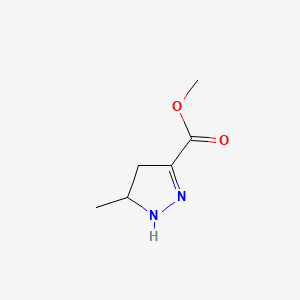
![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)
